3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-nitrophenylhydrazine with 3-methyl-1-phenyl-2-propen-1-one in the presence of a base can lead to the formation of the desired pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-methyl-1-(4-aminophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine .
Scientific Research Applications
3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the trifluoromethyl and phenyl groups, resulting in different chemical properties.
6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine:
Uniqueness
The presence of the trifluoromethyl, nitrophenyl, and phenyl groups in 3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine makes it unique. These groups contribute to its distinct electronic properties, reactivity, and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H13F3N4O2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-methyl-1-(4-nitrophenyl)-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H13F3N4O2/c1-12-18-16(20(21,22)23)11-17(13-5-3-2-4-6-13)24-19(18)26(25-12)14-7-9-15(10-8-14)27(28)29/h2-11H,1H3 |
InChI Key |
FQHKMKMNEYWUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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